N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N,6-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H14N4/c1-10-9-7-5-13(2)4-3-8(7)11-6-12-9/h6H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
TYZOFSKZTWXUKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1CN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Cyclocondensation of Piperidone Derivatives
The tetrahydropyridopyrimidine scaffold is typically synthesized through cyclocondensation reactions between N-substituted piperidones and guanidine derivatives. A foundational approach involves reacting N-methylpiperidone with guanidine hydrochloride under basic conditions . For example:
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N-Methylpiperidone-3-carboxylic acid ethyl ester hydrochloride (1.0 equiv) is suspended in water.
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Guanidine hydrochloride (1.2 equiv) and potassium carbonate (2.5 equiv) are added as aqueous solutions.
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The mixture is stirred at 80–100°C for 24–48 hours, forming the pyrimidine ring via nucleophilic attack and cyclization.
-
The product is isolated via filtration or extraction, yielding 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine with ~70% efficiency .
Key Modification : Introducing the N,N-dimethylamino group at position 4 requires substituting the amine with methyl groups. This is achieved via Eschweiler-Clarke methylation using formaldehyde and formic acid under reflux .
SNAr Reactions for Functionalization
Nucleophilic Aromatic Substitution (SNAr) is critical for installing the dimethylamino group. Chlorinated intermediates (e.g., 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine ) are reacted with dimethylamine under optimized conditions :
-
4-Chloro intermediate (1.0 equiv) is dissolved in ethanol or toluene.
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Dimethylamine (2.0 equiv) and DBU (1,8-diazabicycloundec-7-ene, 0.1 equiv) are added.
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The reaction is heated at 60–80°C for 6–12 hours, achieving >85% conversion .
-
The product is purified via recrystallization (ethanol/water) or column chromatography.
Analytical Validation :
One-Pot Tandem Cyclization-Alkylation
A streamlined method combines cyclization and alkylation in a single pot :
-
Ethyl 2-cyano-3-(N-methylpiperidin-4-yl)acrylate (1.0 equiv) is treated with sulfur and morpholine in ethanol (Gewald reaction).
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Formamidine acetate is added to induce cyclization at 100°C, forming the pyrimidine core.
-
Methyl iodide (2.0 equiv) and NaH (1.2 equiv) are introduced to alkylate the exocyclic amine.
-
The final product is isolated in 65–75% yield after silica gel chromatography .
Advantages :
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70% | 95% | Moderate | High |
| SNAr Functionalization | 85% | 98% | Low | Moderate |
| One-Pot Synthesis | 75% | 97% | High | Low |
Key Observations :
-
SNAr methods offer higher yields but require pre-synthesized chlorinated intermediates.
-
One-pot approaches save time but demand precise control of reaction conditions .
Troubleshooting and Optimization
Common Issues :
-
Low Cyclization Efficiency : Additives like DBU or K2CO3 improve ring closure by deprotonating intermediates .
-
Byproduct Formation : Excess dimethylamine (>2 equiv) leads to over-alkylation; stoichiometric control is critical .
-
Purification Challenges : Use of reverse-phase HPLC resolves co-eluting impurities in final steps .
Scale-Up Considerations :
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has been explored for its potential as an inhibitor of various biological targets. Research indicates that derivatives of this compound may possess antiangiogenic and antitumor properties. For instance, studies have shown that certain analogs exhibit potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth .
Table 1: Biological Activities of this compound Derivatives
Synthesis Example
A typical synthesis route includes:
- Starting Materials: α-halomethylbenzylketones and 2-amino derivatives.
- Reagents: Base catalysts and solvents.
- Procedure: The reaction mixture is heated under reflux conditions to facilitate cyclization.
Therapeutic Potential
The therapeutic applications of this compound extend beyond cancer treatment. Its structural similarity to known pharmacophores allows for the exploration of its use in treating various diseases such as rheumatoid arthritis and other inflammatory conditions due to its kinase inhibitory activity.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In a study evaluating antiangiogenic effects in melanoma models, specific derivatives showed a marked reduction in tumor size and metastasis compared to control groups .
Table 2: Case Studies on this compound
Mechanism of Action
The mechanism of action of N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
a. Pyrido[3,4-d]pyrimidines
Pyrido[3,4-d]pyrimidines differ in the fusion position of the pyridine and pyrimidine rings. For example, GPR119 modulators based on 7-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones exhibit EC50 values ranging from 50 nM to 14,000 nM, highlighting the impact of ring fusion on receptor binding .
b. Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines replace one benzene ring with a thiophene, as in N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine. These derivatives show enhanced antimicrobial activity (e.g., MIC values of 8–32 µg/mL against Mycobacterium tuberculosis) due to increased lipophilicity from the thiophene moiety .
Substituent Effects
a. N4-Methylation
N4-methylation in THPP derivatives improves metabolic stability. For instance, N,N-dimethyl analogs (e.g., C19H21N3S2 in ) exhibit 70% yield in synthesis and distinct <sup>1</sup>H NMR profiles (δ 3.41 ppm for N4-CH3) compared to non-methylated analogs .
b. C6 Substitutions
C6 substituents significantly influence bioactivity:
Research Findings and Selectivity
- Selectivity in Kinase Inhibition : N,6-Dimethyl-THPP derivatives exhibit >100-fold selectivity for PI3Kδ over other isoforms due to optimized hydrophobic interactions .
- Antimicrobial vs. Anticancer Activity: Thieno-pyrimidines prioritize antimicrobial action, while benzo-fused analogs (e.g., ) target cancer pathways, illustrating scaffold-dependent bioactivity .
Biological Activity
N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various research studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H14N4
- SMILES : CN(C)C1=NC=C2CNCCC2=N1
- InChI : InChI=1S/C9H14N4/c1-13(2)9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,3-5H2,1-2H3
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 179.12912 | 138.9 |
| [M+Na]+ | 201.11106 | 151.1 |
| [M+NH4]+ | 196.15566 | 147.2 |
| [M+K]+ | 217.08500 | 145.0 |
| [M-H]- | 177.11456 | 140.6 |
Anticancer Properties
Research has indicated that compounds within the pyrido[4,3-d]pyrimidine family exhibit significant anticancer activity. For instance, derivatives of these compounds have shown efficacy against various cancer cell lines by targeting specific receptors involved in tumor growth.
- Mechanism of Action : The biological activity of this compound may involve inhibition of tyrosine kinases and modulation of signaling pathways associated with cancer progression .
- Case Study : A study demonstrated that similar pyrido[2,3-d]pyrimidines were effective against breast cancer cells by inhibiting the activity of the BCR kinase, suggesting a potential application for N,6-Dimethyl derivatives in oncology .
Antimicrobial Activity
Some derivatives of pyrido[4,3-d]pyrimidines have been evaluated for their antimicrobial properties. The presence of specific substituents on the pyrimidine ring can enhance antibacterial activity.
- Research Findings : A review highlighted that certain modifications in the structure lead to improved activity against Gram-positive and Gram-negative bacteria .
- Significance : This suggests that N,6-Dimethyl derivatives may be explored as novel antimicrobial agents.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects associated with pyrido[4,3-d]pyrimidines.
Q & A
Q. What are the established synthetic routes for N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrimidine precursors or modifications of preformed bicyclic scaffolds. Key steps include:
- Gewald Reaction : Utilized to construct thieno-pyrimidine cores, which can be adapted for pyrido-pyrimidines by substituting sulfur-containing reagents (e.g., elemental sulfur) with nitrogen-based precursors .
- Methylation Optimization : The N,6-dimethyl groups are introduced via nucleophilic substitution or reductive amination. Temperature control (60–90°C) and pH adjustment (pH 7–9) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in CH₂Cl₂/MeOH 9:1) .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at N and C6 positions). Key signals: δ 2.35–2.55 ppm (N-CH₃), δ 2.80–3.10 ppm (C6-CH₃) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) with ESI-MS detect molecular ions ([M+H]⁺ expected at m/z ~219) and assess purity (>98%) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 3200–3350 cm⁻¹ (N-H bend) validate the pyrimidine core .
Q. What are the optimal storage conditions to ensure the long-term stability of this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Lyophilized powders are stable for >2 years under these conditions .
- Solubility Considerations : For stock solutions (e.g., 10 mM in DMSO), aliquot and store at -20°C; avoid freeze-thaw cycles >3× .
Advanced Research Questions
Q. How do electronic effects of the N,6-dimethyl substituents influence the compound’s reactivity in derivatization reactions?
- Methodological Answer :
- Steric Effects : The C6-methyl group hinders electrophilic substitution at adjacent positions, directing reactivity to the pyrimidine N1 or C2 sites. Use bulky electrophiles (e.g., tert-butyl halides) to test regioselectivity .
- Electronic Modulation : N-Methylation reduces basicity of the pyrimidine ring (pKa ~5.8 vs. ~7.2 for non-methylated analogs), impacting protonation-dependent reactions. Titration studies (UV-Vis at 260 nm) quantify this effect .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly in targeting bacterial protein synthesis?
- Methodological Answer :
- Bacterial A/T Assays : Measure inhibition of aminoacylation/translation (IC₅₀) using E. coli S30 extracts and luciferase-based reporter systems. IC₅₀ values for related pyridopyrimidines range from 3–14 μM .
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Include trimetrexate as a positive control for antifolate activity .
Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets like GPR119 or sigma receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of GPR119 (PDB: 6KPF) or sigma-1 receptors (PDB: 5HK1). Focus on hydrophobic interactions between the dimethyl groups and receptor pockets (e.g., Tyr³⁰⁹ in GPR119) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2,4-diamino vs. N,6-dimethyl groups) using standardized assays. For example, 2,4-diamino analogs show antifolate activity (IC₅₀ ~50 nM), while methylated derivatives may prioritize bacterial targets .
- Off-Target Profiling : Screen against panels of unrelated enzymes (e.g., kinases, cytochrome P450s) to identify non-specific interactions. Use SelectScreen® panels for high-throughput validation .
Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
